BENGHE Foundational & Exploratory

Check Availability & Pricing

Fenpiverinium: A Technical Guide to its
Chemical Structure and Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fenpiverinium

Cat. No.: B1207433

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium is a quaternary ammonium compound recognized for its anticholinergic and
antispasmodic properties. This technical guide provides a comprehensive overview of the
chemical structure and pharmacological activity of Fenpiverinium. While specific quantitative
data on its receptor binding affinities and functional potency are not widely available in publicly
accessible literature, this document outlines the established mechanism of action and details
the standard experimental protocols used to characterize such compounds. This guide serves
as a foundational resource for researchers and professionals involved in the study and
development of anticholinergic agents.

Chemical Structure and Identification

Fenpiverinium is a synthetic compound characterized by a quaternary ammonium group,
which is crucial for its pharmacological activity. The permanent positive charge on the nitrogen
atom contributes to its strong interaction with the anionic site of muscarinic receptors.[1]

Table 1: Chemical and Physical Properties of Fenpiverinium Bromide
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Property Value Reference

4-(1-methylpiperidin-1-ium-1-

IUPAC Name yI)-2,2-diphenylbutanamide [1]
bromide

CAS Number 125-60-0 [1]

Molecular Formula C22H29BrN20 [1]

Molecular Weight 417.4 g/mol [2][3]

Fenpiverinium bromide, 1-(3-
Carbamoyl-3,3-

Synonyms ) [2][4]
diphenylpropyl)-1-

methylpiperidinium bromide

Appearance White to Off-White Solid -

Solubilit Slightly soluble in Methanol
olubili -
Y and Water (with heating)

Pharmacological Activity and Mechanism of Action

Fenpiverinium functions as an antispasmodic and anticholinergic agent.[4][5] Its primary
mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors,
with a particular emphasis on the M3 subtype located on smooth muscle cells.[1] Acetylcholine
is a key neurotransmitter in the parasympathetic nervous system, responsible for initiating
smooth muscle contraction.

By blocking the binding of acetylcholine to M3 receptors, Fenpiverinium inhibits the
downstream signaling cascade that leads to an increase in intracellular calcium concentration,
thereby preventing smooth muscle contraction and inducing relaxation. This targeted action
makes it effective in alleviating spasms in the gastrointestinal, urinary, and biliary tracts.[1]
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Figure 1: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction
and its inhibition by Fenpiverinium.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Ki) of Fenpiverinium for the five muscarinic
receptor subtypes (M1-M5) and its functional potency (pA2, IC50, or EC50 values) from in vitro
smooth muscle preparations are not readily available in the public domain. The following tables
are presented as templates to illustrate how such data would be structured for a
comprehensive pharmacological profile.

Table 2: Template for Muscarinic Receptor Binding Affinities (Ki) of Fenpiverinium
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Muscarinic . . . .
Ki (nM) Radioligand TissuelCell Line
Receptor Subtype
) ) ] e.g., Human M1-CHO
M1 Data not available e.g., [3H]-Pirenzepine
cells
) e.g., Human M2-CHO
M2 Data not available e.g., [3H]-AF-DX 384
cells
) e.g., Human M3-CHO
M3 Data not available e.g., [3H]-4-DAMP
cells
) ) ] e.g., Human M4-CHO
M4 Data not available e.g., [3H]-Pirenzepine
cells
) e.g., Human M5-CHO
M5 Data not available e.g., [3H]-QNB

cells

Table 3: Template for Functional Antagonistic Potency (pA2) of Fenpiverinium

Tissue Preparation

Agonist

pPA2 Value

Schild Slope

Guinea Pig lleum

Acetylcholine

Data not available

Data not available

Rat Bladder Detrusor

Carbachol

Data not available

Data not available

Porcine Tracheal

Smooth Muscle

Acetylcholine

Data not available

Data not available

Experimental Protocols

The following sections describe standard methodologies for determining the quantitative

pharmacological parameters of a muscarinic receptor antagonist like Fenpiverinium.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic

receptor subtypes.

e Materials and Reagents:
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o Cell membranes from cell lines stably expressing a single human muscarinic receptor
subtype (e.g., M1, M2, M3, M4, or M5 CHO cells).

o Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
o Unlabeled Fenpiverinium bromide.

o Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, pH 7.4).

o Non-specific binding control (e.g., 1 uM Atropine).

o 96-well microplates.

o Glass fiber filters.

o Scintillation cocktail and liquid scintillation counter.

e Procedure:

o Membrane Preparation: Homogenize cells expressing the target receptor subtype and
prepare a membrane fraction by differential centrifugation.

o Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific
binding, and competition with a range of Fenpiverinium concentrations.

» Total Binding: Contains cell membranes and radioligand.

» Non-specific Binding: Contains cell membranes, radioligand, and a high concentration
of an unlabeled antagonist (e.g., atropine).

» Competition: Contains cell membranes, radioligand, and varying concentrations of
Fenpiverinium.

o Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time
to reach equilibrium.

o Filtration: Rapidly filter the contents of each well through glass fiber filters to separate
bound from free radioligand. Wash the filters with ice-cold assay buffer.
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o Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure
the radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. The inhibition constant (Ki) for Fenpiverinium is calculated from the IC50 value
(the concentration of Fenpiverinium that inhibits 50% of the specific binding of the
radioligand) using the Cheng-Prusoff equation.

Isolated Organ Bath Assay for Smooth Muscle
Contraction

This functional assay is used to determine the potency of an antagonist (e.g., pA2 value) in a
physiological context.

e Materials and Reagents:
o Animal tissue (e.g., guinea pig ileum, rat bladder).
o Krebs-Henseleit physiological salt solution.
o Carbogen gas (95% 02, 5% CO2).
o Muscarinic agonist (e.g., Acetylcholine, Carbachol).
o Fenpiverinium bromide.
o Isolated organ bath system with isometric force transducers.
o Data acquisition system.
e Procedure:

o Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ
bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously
bubbled with carbogen.

o Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
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o Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-
response curve for the agonist (e.g., acetylcholine) to establish the baseline contractile
response.

o Antagonist Incubation: Wash the tissue and incubate with a known concentration of
Fenpiverinium for a set period.

o Agonist Concentration-Response Curve (in the presence of Antagonist): Generate a
second cumulative concentration-response curve for the same agonist in the presence of
Fenpiverinium.

o Repeat: Repeat steps 4 and 5 with increasing concentrations of Fenpiverinium.

o Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in
the presence and absence of the antagonist) for each concentration of Fenpiverinium. A
Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the
molar concentration of Fenpiverinium. The pA2 value, a measure of antagonist potency,
is determined from the x-intercept of the Schild regression line. A slope of unity is
indicative of competitive antagonism.
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Figure 2: General experimental workflow for determining the antagonistic potency of
Fenpiverinium using an isolated organ bath setup.

Conclusion

Fenpiverinium is a well-established anticholinergic and antispasmodic agent with a clear
mechanism of action involving the competitive antagonism of muscarinic receptors, particularly
the M3 subtype, on smooth muscle cells. While its clinical utility in combination therapies is
recognized, a detailed quantitative pharmacological profile, including receptor binding affinities
and functional potencies, is not extensively documented in publicly available scientific
literature. The experimental protocols outlined in this guide provide a robust framework for
researchers to undertake such characterization, which would be invaluable for a more
complete understanding of Fenpiverinium's activity and for the development of new
antispasmodic drugs. Further research to generate and publish this quantitative data is highly
encouraged to fill the existing knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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